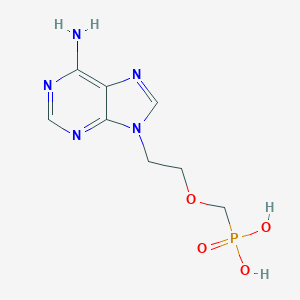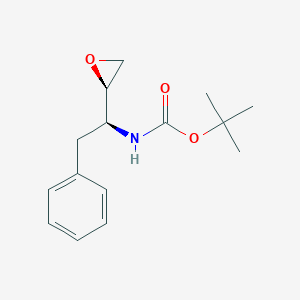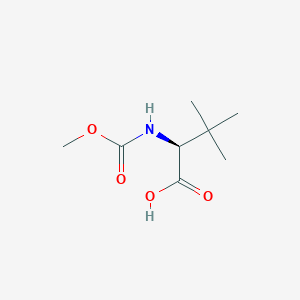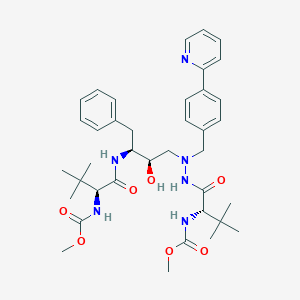
2-Acetylamino-5-mercapto-1,3,4-thiadiazole
説明
2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AMT) is a non-toxic organic molecule . It and similar compounds are currently studied as possible diuretics, antimicrobial and anticancer agents . Another application of AMT is its use as a corrosion inhibitor . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole . The process involves heating 2-amino-5-mercapto-1,3,4-thiadiazole, glacial acetic acid, and acetic anhydride together, refluxing for 1.5 hours to obtain the desired product .
Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .
科学的研究の応用
Corrosion Inhibition
2-Acetylamino-5-mercapto-1,3,4-thiadiazole has been identified as an effective corrosion inhibitor. Varvara et al. (2008) studied its use in preventing bronze corrosion in aqueous solutions, demonstrating its potential in reducing both cathodic and anodic current densities, which suggests a strong inhibition of the corrosion process (Varvara, Muresan, Rahmouni, & Takenouti, 2008).
Chemical Synthesis and Characterization
Chen Hong-bo (2009) explored the synthesis of 2,5-disubstitute-1,3,4-thiadiazole, utilizing this compound as a key intermediate. This study focused on optimizing conditions for the synthesis of these derivatives, important for various chemical applications (Chen Hong-bo, 2009).
Conductometric Analysis
Mirel et al. (1998) investigated the use of this compound derivatives in the conductometric analysis of Pb(II) and Cd(II), establishing a new method for the quantitative analysis of these metals (Mirel, Roman, Forizs, & Kun, 1998).
Inhibition of Enzyme Activity
Arslan (2001) studied the inhibitory effects of 2-acetylamino-1,3,4-thiadiazole derivatives on bovine carbonic anhydrase, an enzyme important in various physiological processes. These compounds showed noncompetitive inhibition, which could have implications in medical research (Arslan, 2001).
Antimicrobial Applications
Sah et al. (2014) synthesized formazans from derivatives of this compound and evaluated their antimicrobial properties. These compounds exhibited moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Electrochemical Analysis
Mirel et al. (1998) also conducted an electrochemical study of 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives, using carbon paste electrodes. This research offers insights into the electrochemical properties of these compounds, which can be useful in sensor development (Mirel, Sandulescu, Kauffmann, & Roman, 1998).
作用機序
Target of Action
It’s known that thiadiazole derivatives, to which this compound belongs, have a broad spectrum of biological activities .
Mode of Action
It’s known that the compound can undergo electrochemical reactions in the presence of p-benzoquinone, an electrophile . This suggests that it might interact with its targets through electron transfer and chemical reactions .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a variety of biological activities .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it could have good bioavailability.
Result of Action
It’s known that thiadiazole derivatives can have a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. For instance, it has been used as a corrosion inhibitor, suggesting that it can interact with metal surfaces in certain environments . Additionally, its solubility in DMSO and methanol suggests that the solvent environment can influence its action.
生化学分析
Biochemical Properties
2-Acetylamino-5-mercapto-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit chitinase with an IC50 value of 0.73 mM in Aspergillus fumigatus . Additionally, it interacts with human carbonic anhydrase enzymes, specifically CA I, CA II, and CA IX, with Ki values of 4.5 µM, 8.8 µM, and 9.5 µM, respectively . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can impact cellular pH regulation and metabolic processes . Furthermore, the compound’s antimicrobial properties suggest its potential in disrupting microbial cell function and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, its acetylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is stable when stored at -20°C and has a melting point of 284-286°C . Studies have shown that its biological activity can be maintained over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase enzymes affects the bicarbonate buffering system and cellular pH regulation . Additionally, the compound’s interaction with chitinase suggests its involvement in the degradation of chitin-containing biomolecules . These interactions highlight its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in DMSO and methanol facilitates its uptake and distribution in biological systems . Its interactions with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound’s thiol and acetylamino groups may direct it to specific compartments or organelles, such as the cytoplasm or mitochondria . Additionally, post-translational modifications and targeting signals can further refine its localization and activity within cells .
特性
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32873-56-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-acetylamino-5-mercapto-1,3,4-thiadiazole a potential candidate for corrosion inhibition?
A1: While the provided research abstract [] does not delve into the specific mechanisms, it highlights the incorporation of this compound into chitosan coatings to enhance the anticorrosive protection of zinc. This suggests that the compound likely interacts with the zinc surface, forming a protective layer. The presence of nitrogen and sulfur atoms in its structure, particularly the mercapto (-SH) group, hints at its potential to form strong bonds with metal surfaces, a characteristic commonly found in effective corrosion inhibitors. Further research would be needed to confirm the exact interaction mechanism and the role of the chitosan matrix in enhancing its effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)












